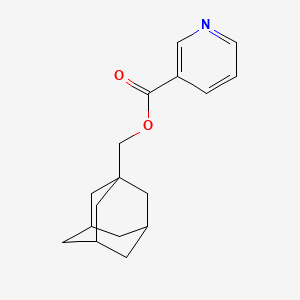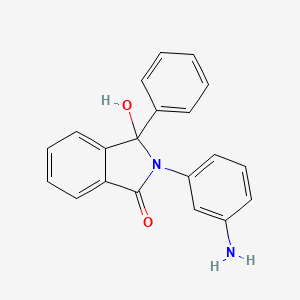
2-(3-Aminophenyl)-3-hydroxy-3-phenylisoindol-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Aminophenyl)-3-hydroxy-3-phenylisoindol-1-one is a complex organic compound with significant potential in various scientific fields. This compound features an isoindolone core, which is a bicyclic structure consisting of a benzene ring fused to a lactam ring. The presence of both amino and hydroxy functional groups makes it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Aminophenyl)-3-hydroxy-3-phenylisoindol-1-one typically involves multi-step organic reactions. One common method includes the condensation of 3-aminobenzaldehyde with phthalic anhydride, followed by cyclization and subsequent reduction steps. The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like ethanol or methanol to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions: 2-(3-Aminophenyl)-3-hydroxy-3-phenylisoindol-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used, such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like acyl chlorides or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Acyl chlorides, sulfonyl chlorides, and halogenating agents.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of amides, sulfonamides, or halogenated derivatives.
科学研究应用
2-(3-Aminophenyl)-3-hydroxy-3-phenylisoindol-1-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments due to its unique structural properties.
作用机制
The mechanism of action of 2-(3-Aminophenyl)-3-hydroxy-3-phenylisoindol-1-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
2-(3-Aminophenyl)isoindolin-1-one: Lacks the hydroxy group, which may affect its reactivity and applications.
3-Hydroxy-3-phenylisoindolin-1-one:
2-(3-Hydroxyphenyl)-3-phenylisoindolin-1-one: Has a hydroxy group on the phenyl ring instead of the isoindolone core, leading to different reactivity and applications.
Uniqueness: 2-(3-Aminophenyl)-3-hydroxy-3-phenylisoindol-1-one is unique due to the presence of both amino and hydroxy functional groups, which provide versatility in chemical reactions and potential applications. Its isoindolone core also contributes to its distinct structural and chemical properties, making it a valuable compound in various scientific fields.
属性
CAS 编号 |
3532-65-8 |
|---|---|
分子式 |
C20H16N2O2 |
分子量 |
316.4 g/mol |
IUPAC 名称 |
2-(3-aminophenyl)-3-hydroxy-3-phenylisoindol-1-one |
InChI |
InChI=1S/C20H16N2O2/c21-15-9-6-10-16(13-15)22-19(23)17-11-4-5-12-18(17)20(22,24)14-7-2-1-3-8-14/h1-13,24H,21H2 |
InChI 键 |
VOGFOUJTROVQCM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)N2C4=CC=CC(=C4)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B14164731.png)
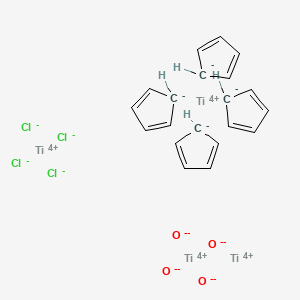
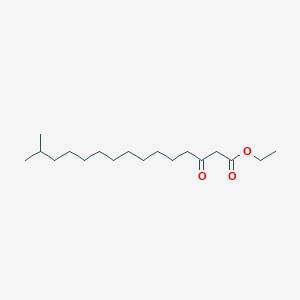
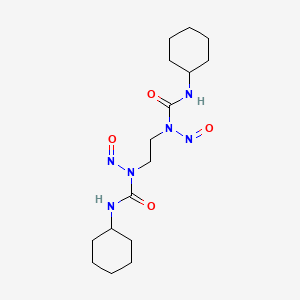

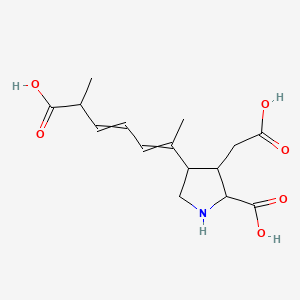
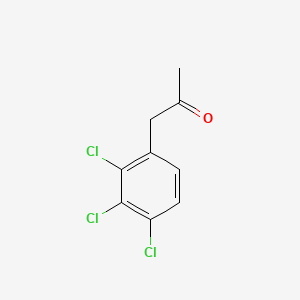

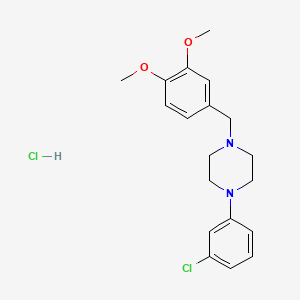
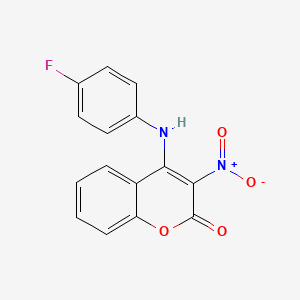

![Tert-butyl 1-benzyl-2,3,3a,4,5,6a-hexahydropyrrolo[2,3-b]pyrrole-6-carboxylate](/img/structure/B14164794.png)
![9-[4-Phenyl-2-(pyridin-2-YL)quinolin-6-YL]-9H-carbazole](/img/structure/B14164800.png)
